molecular formula C24H22F3N3OS B2919614 2-(4-BUTOXYPHENYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE CAS No. 1223914-81-5

2-(4-BUTOXYPHENYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2919614
CAS No.: 1223914-81-5
M. Wt: 457.52
InChI Key: LKGQWTIBRWYGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BUTOXYPHENYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE is a useful research compound. Its molecular formula is C24H22F3N3OS and its molecular weight is 457.52. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-butoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3OS/c1-2-3-13-31-20-9-7-18(8-10-20)21-15-22-23(28-11-12-30(22)29-21)32-16-17-5-4-6-19(14-17)24(25,26)27/h4-12,14-15H,2-3,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGQWTIBRWYGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-butyloxyphenyl)-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine belongs to a class of pyrazolo compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The MTT assay has been widely used to assess the viability of cancer cells treated with these compounds.

Case Studies

  • Cytotoxicity Assessment : In a comparative study, pyrazolo derivatives were evaluated against breast cancer cell lines MCF-7 and MDA-MB-231. Results indicated that certain derivatives exhibited stronger cytotoxicity than cisplatin, a standard chemotherapeutic agent. Specifically, the compound 3b demonstrated increased apoptosis through activation of caspases and modulation of key apoptotic pathways such as NF-κB and p53 signaling .
  • Mechanism of Action : The mechanism by which these pyrazolo compounds exert their anticancer effects includes the induction of autophagy and inhibition of critical survival pathways (e.g., AKT and mTOR pathways). For example, compounds like MM129 have been shown to inhibit Bruton’s tyrosine kinase (BTK), leading to reduced tumor growth in xenograft models .

Enzyme Inhibition

The biological activity of pyrazolo compounds often correlates with their ability to inhibit specific enzymes involved in cancer progression and other diseases.

Key Enzyme Targets

  • Cyclin-dependent Kinases (CDKs) : Pyrazolo derivatives have been identified as potent inhibitors of CDK activity, which is crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Protein Kinases : The inhibition of kinases such as AKT and mTOR by these compounds suggests a promising avenue for therapeutic intervention in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazolo scaffold can significantly influence biological activity. For instance, the presence of specific substituents on the phenyl rings or modifications on the nitrogen atoms within the pyrazole ring can enhance anticancer properties.

CompoundStructureIC50 (µM)Activity
2aStructure1.7Strong anticancer activity
3bStructure0.9Induces apoptosis
MM129Structure2.5Inhibits BTK

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